

In-Depth Technical Guide to the Characterization of 6-Fluoropicolinaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Fluoro-6-formylpyridine*

Cat. No.: *B112266*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected characterization data for 6-fluoropicolinaldehyde (CAS No. 208110-81-0). Due to the limited availability of published experimental data for this specific compound, this guide presents predicted spectroscopic and physical properties based on the analysis of structurally similar compounds and established principles of chemical spectroscopy. This information is intended to serve as a valuable resource for researchers involved in the synthesis, handling, and application of this compound in drug discovery and development.

Chemical Identity and Physical Properties

6-Fluoropicolinaldehyde, also known as 6-fluoropyridine-2-carboxaldehyde, is a fluorinated pyridine derivative. The presence of the fluorine atom and the aldehyde functional group makes it a potentially valuable building block in medicinal chemistry.

Table 1: General Information and Predicted Physical Properties

Property	Value	Source/Method
CAS Number	208110-81-0	[1]
Molecular Formula	C ₆ H ₄ FNO	[1]
Molecular Weight	125.10 g/mol	Calculated
IUPAC Name	6-fluoropyridine-2-carbaldehyde	
Appearance	Colorless to yellow or brown solid or liquid	Predicted
Boiling Point	~180-195 °C	Predicted based on similar structures
Melting Point	Not available	
Solubility	Soluble in common organic solvents (e.g., DMSO, CH ₂ Cl ₂ , CHCl ₃ , Ethyl Acetate)	Predicted

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 6-fluoropicolinaldehyde. These predictions are based on the analysis of related compounds such as 2-fluoropyridine, pyridine-2-carbaldehyde, and other substituted pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~10.1	s	-	H-7 (Aldehyde)
~8.0 - 8.2	m	-	H-4
~7.8 - 8.0	m	-	H-3
~7.2 - 7.4	m	-	H-5

Rationale for Prediction: The aldehyde proton is expected to be significantly deshielded, appearing as a singlet around 10.1 ppm. The aromatic protons will exhibit complex splitting patterns due to H-H and H-F couplings. The protons ortho and para to the fluorine atom will be most affected.

Table 3: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~192	C-7 (Aldehyde Carbonyl)
~165 ($\text{d, } ^1\text{JCF} \approx 240 \text{ Hz}$)	C-6
~152 ($\text{d, } ^3\text{JCF} \approx 5 \text{ Hz}$)	C-2
~140 ($\text{d, } ^3\text{JCF} \approx 8 \text{ Hz}$)	C-4
~125	C-3
~115 ($\text{d, } ^2\text{JCF} \approx 35 \text{ Hz}$)	C-5

Rationale for Prediction: The aldehyde carbonyl carbon will be significantly downfield. The carbon directly attached to the fluorine (C-6) will show a large one-bond C-F coupling constant. Smaller two- and three-bond C-F couplings are expected for the other pyridine ring carbons.

Table 4: Predicted ^{19}F NMR Data (470 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ -65 to -75	F-6

Rationale for Prediction: The chemical shift of fluorine on an aromatic ring is influenced by the electronic environment. For a fluorine atom at the 6-position of a pyridine ring, a chemical shift in this range is anticipated, referenced to CFCl_3 .

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Interpretation
125	$[\text{M}]^+$ (Molecular Ion)
124	$[\text{M}-\text{H}]^+$
96	$[\text{M}-\text{CHO}]^+$
69	$[\text{C}_4\text{H}_2\text{F}]^+$

Rationale for Prediction: The molecular ion peak is expected at m/z 125. Common fragmentation patterns for aldehydes include the loss of a hydrogen atom and the loss of the formyl group (CHO).

Infrared (IR) Spectroscopy

Table 6: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050-3100	Medium	Aromatic C-H Stretch
~2850, ~2750	Medium	Aldehyde C-H Stretch (Fermi doublet)
~1710	Strong	C=O Stretch (Aldehyde)
~1600, ~1470	Medium-Strong	Aromatic C=C and C=N Stretch
~1250	Strong	C-F Stretch

Rationale for Prediction: The IR spectrum will be characterized by a strong carbonyl stretch for the aldehyde. The aromatic C-H stretches will appear above 3000 cm⁻¹, and the characteristic C-F stretch will be present in the fingerprint region.

Proposed Experimental Protocols

The following are proposed, generalized protocols for the synthesis and characterization of 6-fluoropicolinaldehyde.

Proposed Synthesis: Oxidation of 6-Fluoro-2-methylpyridine

A common route to aromatic aldehydes is the oxidation of the corresponding methyl-substituted precursor.

Reagents and Materials:

- 6-Fluoro-2-methylpyridine
- Selenium Dioxide (SeO₂)
- 1,4-Dioxane
- Water

- Dichloromethane
- Anhydrous Magnesium Sulfate
- Silica Gel for column chromatography
- Hexanes and Ethyl Acetate for elution

Procedure:

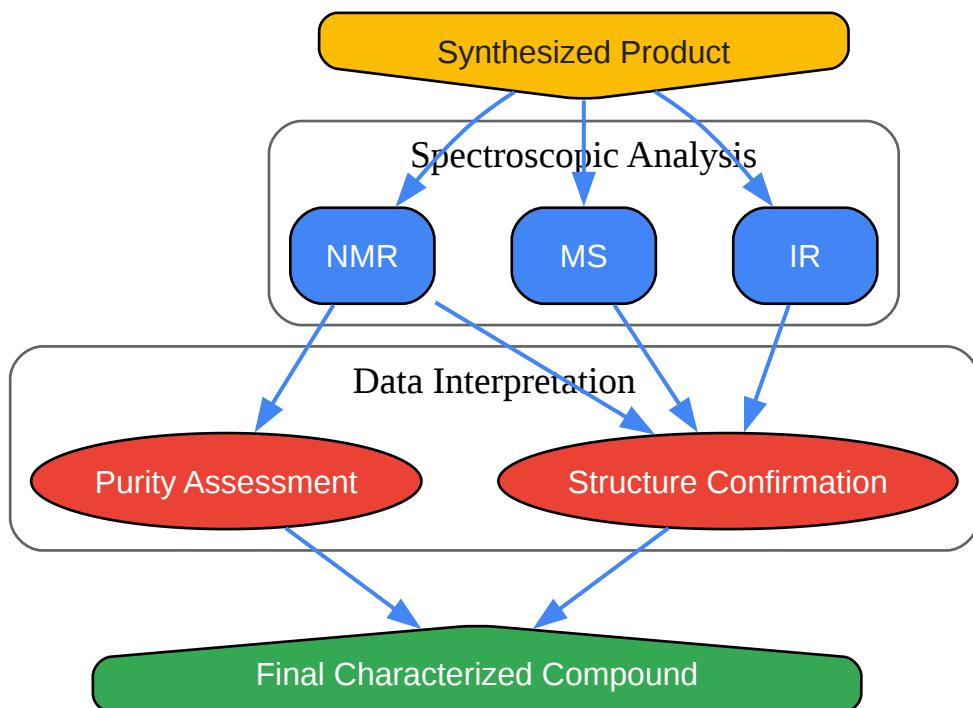
- In a round-bottom flask equipped with a reflux condenser, dissolve 6-fluoro-2-methylpyridine in 1,4-dioxane and a small amount of water.
- Add selenium dioxide to the mixture.
- Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and filter to remove the selenium byproduct.
- Extract the filtrate with dichloromethane.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure 6-fluoropicolinaldehyde.

Characterization Methods

- NMR Spectroscopy: Prepare a ~5-10 mg/mL solution of the purified compound in deuterated chloroform (CDCl_3). Acquire ^1H , ^{13}C , and ^{19}F NMR spectra on a 400 MHz or higher field spectrometer.

- Mass Spectrometry: Introduce a dilute solution of the compound into an electron ionization (EI) mass spectrometer to obtain the mass spectrum.
- Infrared Spectroscopy: Acquire the IR spectrum of the neat compound (if liquid) or as a KBr pellet (if solid) using an FTIR spectrometer.

Visualizations


Proposed Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for 6-fluoropicolinaldehyde.

Characterization Logic

[Click to download full resolution via product page](#)

Caption: Logical workflow for the characterization of 6-fluoropicolinaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Fluoropicolinaldehyde | CAS 208110-81-0 | Chemical-Suppliers [chemical-suppliers.eu]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Characterization of 6-Fluoropicolinaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112266#6-fluoropicolinaldehyde-characterization-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com